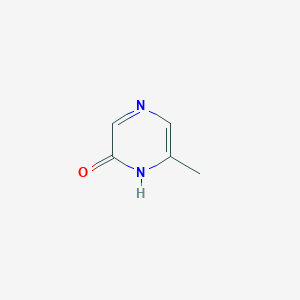

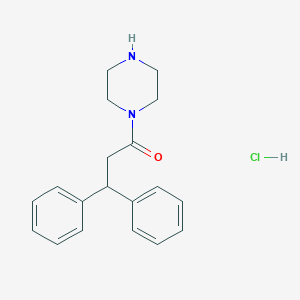

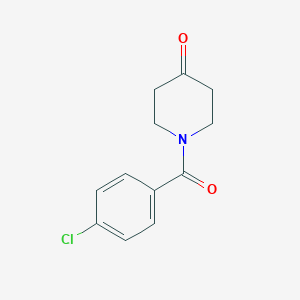

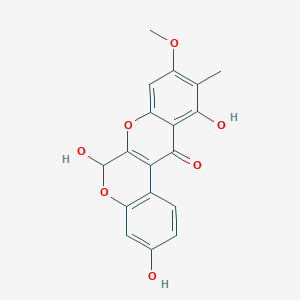

![molecular formula C12H19NO4 B130593 1,2-丙二醇,3-[[2-(2-甲氧基苯氧基)乙基]氨基]- CAS No. 10461-27-5](/img/structure/B130593.png)

1,2-丙二醇,3-[[2-(2-甲氧基苯氧基)乙基]氨基]-

描述

The compound 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-, and its derivatives have been the subject of various studies due to their potential applications in medicinal chemistry and material science. For instance, the synthesis of 1,3-propanediol derivatives with a diethoxyphosphoryldifluoroethyl functional group has been explored for the chemoenzymatic creation of acyclic nucleotide analogues of adenosine bisphosphates . Additionally, derivatives of 1,2-propanediol have been used to form dimeric complexes with metals such as cobalt, copper, and silver, which have potential applications in coordination chemistry .

Synthesis Analysis

The synthesis of these compounds often involves multi-step reactions with careful control of reaction conditions to achieve the desired selectivity and yield. For example, an improved synthesis method for 1,3-propanediol derivatives was developed to provide multi-gram quantities of the compound, which was then used for further transformation into acyclic nucleotide analogues . Similarly, the synthesis of enantiomers of a compound related to 1,2-propanediol was described, which showed significant biological activities, indicating the importance of stereochemistry in the biological function of these molecules .

Molecular Structure Analysis

The molecular structure of 1,2-propanediol derivatives is crucial for their reactivity and interaction with biological targets. The presence of functional groups such as the diethoxyphosphoryldifluoroethyl group can significantly alter the properties of the molecule . The stereochemistry of these compounds is also important, as evidenced by the synthesis and testing of enantiomers for biological activity .

Chemical Reactions Analysis

1,2-Propanediol derivatives can participate in various chemical reactions, forming complexes with metals or undergoing transformations to produce pharmacologically active compounds. The reaction of 3-mercapto-1,2-propanediol derivatives with metal complexes resulted in the formation of dimeric species, demonstrating the ligand properties of these molecules . The chemoenzymatic transformation of 1,3-propanediol derivatives into acyclic nucleotide analogues is another example of the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-propanediol derivatives are influenced by their molecular structure and functional groups. These properties are essential for their application in various fields, including pharmaceuticals and materials science. For instance, the immunosuppressive action of a 2-amino-1,3-propanediol compound highlights the biological relevance of these molecules . The synthesis of these compounds with malonic acid diethyl ester as a starting material indicates a route suitable for industrial production due to the low overall cost and temperate reaction conditions .

科学研究应用

精细化学品的糖基化

1,2-丙二醇衍生物,包括 3-芳氧基/烷氧基衍生物,在精细化学品的生产中很有价值。Luley-Goedl 等人 (2010) 的一项研究探索了 1,2-丙二醇的区域选择性葡萄糖基化,包括 3-甲氧基-1,2-丙二醇和类似化合物。这个过程由蔗糖磷酸化酶催化,导致合成 2-O-α-d-葡萄糖基吡喃糖苷产物,这在各种精细化学品的生产中至关重要 (Luley-Goedl 等人,2010)。

与碱性过氧化氢的反应

Nonni 和 Dence (1988) 研究了与 1,2-丙二醇,3-[[2-(2-甲氧基苯氧基)乙基]氨基]- 结构相关的 1,2-二芳基-1,3-丙二醇与碱性过氧化氢的反应。他们的研究提供了对这些化合物在漂白条件下的化学行为的见解,这是工业过程中至关重要的一方面 (Nonni 和 Dence,1988)。

环氧化合物的氨解

SuamiTetsuo、UchidaIchiro 和 UmezawaSumio (1956) 对 2,3-环氧-3-苯基-1-丙醇(与 1,2-丙二醇衍生物的结构框架相关)的氨解的研究揭示了 1-苯基-1-氨基-2, 3-丙二醇及其衍生物的合成。这项工作有助于理解氨基醇及其衍生物在化学合成中的作用 (SuamiTetsuo 等人,1956)。

免疫调节应用

후지따 等人 (1993) 申请的一项专利讨论了 2-氨基-1,3-丙二醇化合物及其作为免疫抑制剂的应用。这项研究表明了 1,2-丙二醇衍生物在管理免疫反应中的潜在生物医学应用,特别是在器官移植和自身免疫性疾病治疗中 (후지따 等人,1993)。

有机金属化学

Adrian 等人 (2004) 关于涉及 1,3-丙二醇的有机金属配合物的研究说明了 1,2-丙二醇衍生物在有机金属化学领域中的潜力。他们的研究深入探讨了配体交换反应和钼羰基化合物的表征,强调了此类衍生物在开发新型金属有机框架和催化剂中的重要性 (Adrian 等人,2004)。

磁性材料

Manoli 等人 (2008) 探索了使用 2-氨基-2-甲基-1,3-丙二醇合成具有显着磁热效应的混合价态 Mn 超四面体和平面圆盘。这项研究突出了 1,2-丙二醇衍生物在为低温应用创造先进磁性材料中的作用 (Manoli 等人,2008)。

属性

IUPAC Name |

3-[2-(2-methoxyphenoxy)ethylamino]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-16-11-4-2-3-5-12(11)17-7-6-13-8-10(15)9-14/h2-5,10,13-15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJUSXNKPQWTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439655 | |

| Record name | 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- | |

CAS RN |

10461-27-5 | |

| Record name | 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

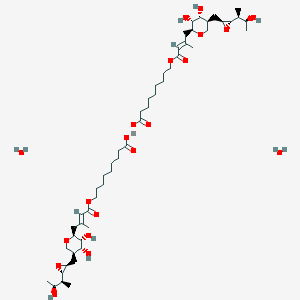

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

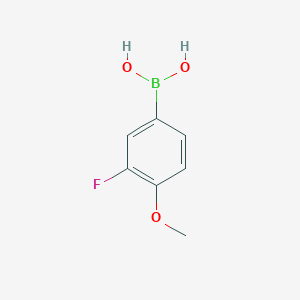

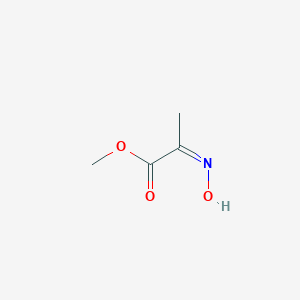

![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)